Thermal Stability Edge: Boiling Point Comparison with Bis(4-octylphenyl)amine
Bis(4-decylphenyl)amine is predicted to have a significantly higher boiling point than its C8-chain homolog Bis(4-octylphenyl)amine, translating into a broader thermal processing window for high-temperature applications. The predicted boiling point of the target compound is 556.5±39.0 °C, whereas that of the octyl analog is estimated at 508.06 °C [REFS-1, REFS-2].
| Evidence Dimension | Boiling Point (Predicted, at 760 mmHg) |
|---|---|
| Target Compound Data | 556.5 ± 39.0 °C |
| Comparator Or Baseline | Bis(4-octylphenyl)amine: 508.06 °C (rough estimate) |
| Quantified Difference | ΔT ≈ +48 °C (approx. 9.5% increase) |
| Conditions | Predicted values derived from Computational Chemistry (ChemicalBook database); no experimental BP reported. |
Why This Matters
A +48 °C boiling point advantage provides tangible benefit for procurement in formulations requiring extended thermal stability, such as high-temperature chain lubricants or polymer melt-processing additives.
